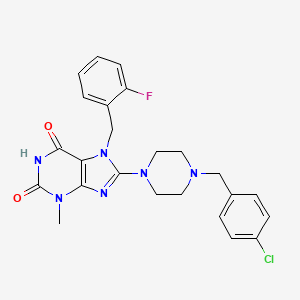

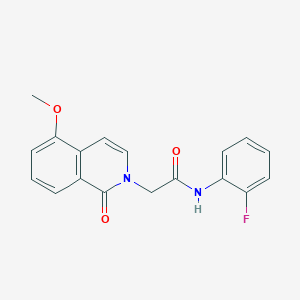

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of compounds designed for their potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as purine derivatives linked to piperazine moieties, which are of interest for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the creation of purine-piperazine derivatives, which are synthesized using advanced intermediates that are then coupled with various carboxylic acid chloride derivatives or isocyanate partners. For instance, one intermediate mentioned is "1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione hydrochloride (6)" which is used as a precursor for further chemical reactions to produce a series of novel compounds . Another related synthesis approach is the Dieckmann cyclization route, which forms piperazine-2,5-diones from substructures that undergo cyclization .

Molecular Structure Analysis

The molecular structure of purine-piperazine derivatives is characterized by the presence of a purine core, which is a bicyclic aromatic heterocycle, linked to a piperazine ring, a saturated six-membered ring containing two nitrogen atoms. The presence of substituents like fluorine and chlorobenzyl groups can significantly influence the molecule's binding affinity and interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically acylation, oxidation, and cyclization reactions. The Dieckmann cyclization is a key step in forming the piperazine-2,5-dione ring system, which is a reaction where a diester compound undergoes intramolecular condensation to form a cyclic β-keto ester . The specific compound would likely undergo similar synthetic routes, with specific reactions tailored to introduce the chlorobenzyl and fluorobenzyl groups at the appropriate positions on the purine-piperazine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural features. The presence of halogenated phenyl groups, such as fluorobenzyl and chlorobenzyl, can affect the lipophilicity and metabolic stability of the molecules. These properties are crucial for the pharmacokinetic profile of potential drug candidates and are often evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . The purine-piperazine derivatives' affinity for serotonin receptors and phosphodiesterase (PDE) inhibitors is also a key chemical property that determines their potential as antidepressant agents .

Relevant Case Studies

Although the exact compound is not discussed, the papers provide insights into the biological evaluation of similar compounds. For instance, compound "9" from the first paper showed potential antidepressant effects in the forced swim test (FST) in mice and exhibited greater potency than the reference anxiolytic drug, diazepam . The second paper discusses the antiproliferative effects of purine-piperazine derivatives against Mycobacterium tuberculosis, with some analogues showing greater potency than existing clinical drugs like Ethambutol . These case studies highlight the therapeutic potential of purine-piperazine derivatives in treating depression, anxiety, and tuberculosis.

Applications De Recherche Scientifique

Antimycobacterial Activity

Design and Synthesis of Purine Connected Piperazine Derivatives

A study on novel purine linked piperazine derivatives synthesized to find potent inhibitors of Mycobacterium tuberculosis is reported. These compounds, designed to target MurB enzyme, show promising antimycobacterial activity, outperforming standard drugs like Ethambutol in some cases. Computational molecular docking analysis supports these findings, suggesting their potential for further development against tuberculosis (Srihari Konduri et al., 2020).

Cardiovascular Activity

Synthesis and Cardiovascular Activity of Piperazine Derivatives

Research on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones demonstrates these compounds’ potential in treating cardiovascular issues. Some derivatives showed strong prophylactic antiarrhythmic activity and hypotensive activity, with specific analogues displaying affinity for alpha(1)- and alpha(2)-adrenoreceptors (G. Chłoń-Rzepa et al., 2004).

Luminescent Properties and Photo-induced Electron Transfer

Luminescent Properties of Piperazine Substituted Naphthalimides

A study on piperazine substituted naphthalimides, including compounds like NA1, NA2, and NA3, highlights their luminescent properties and potential for photo-induced electron transfer (PET) applications. These properties are of interest for developing pH probes and understanding PET processes in molecular systems (Jiaan Gan et al., 2003).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity or flammability.

Orientations Futures

This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.

Propriétés

IUPAC Name |

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-4-2-3-5-19(17)26)23(27-21)31-12-10-30(11-13-31)14-16-6-8-18(25)9-7-16/h2-9H,10-15H2,1H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCIKWDPYOMDBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2530985.png)

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)